molecular formula C17H26N2O2 B4988712 2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide

2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide

Cat. No. B4988712
M. Wt: 290.4 g/mol
InChI Key: YVBYIUJKLBFZAI-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide, also known as Fingolimod, is a synthetic compound used in the treatment of multiple sclerosis. It was approved by the United States Food and Drug Administration (FDA) in 2010 for the treatment of relapsing-remitting multiple sclerosis. Fingolimod is a sphingosine-1-phosphate receptor modulator that works by preventing lymphocytes from leaving lymph nodes, reducing their migration to the central nervous system and reducing inflammation.

Mechanism of Action

2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide works by binding to sphingosine-1-phosphate (S1P) receptors on lymphocytes, preventing them from leaving lymph nodes and entering the central nervous system. This reduces the migration of lymphocytes to the central nervous system, reducing inflammation and preventing damage to myelin sheaths.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been shown to reduce the number of circulating lymphocytes in the blood, particularly T-cells and B-cells, which are involved in the immune response. This reduction in lymphocyte migration to the central nervous system reduces inflammation and prevents damage to myelin sheaths.

Advantages and Limitations for Lab Experiments

2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been widely used in laboratory experiments to investigate its potential therapeutic uses in multiple sclerosis and other autoimmune diseases. Its ability to reduce inflammation and prevent damage to myelin sheaths makes it a promising candidate for the treatment of these diseases. However, its mechanism of action is not fully understood, and more research is needed to fully understand its effects on the immune system.

Future Directions

There are several potential future directions for research on fingolimod. One area of research is the investigation of fingolimod's potential therapeutic uses in other autoimmune diseases, such as systemic lupus erythematosus and inflammatory bowel disease. Another area of research is the investigation of fingolimod's mechanism of action and its effects on the immune system. Finally, there is a need for further research on the long-term safety and efficacy of fingolimod in the treatment of multiple sclerosis and other autoimmune diseases.

Synthesis Methods

2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide is synthesized through a multi-step process involving the reaction of 3,4-dimethylphenol with 1-bromo-3-chloropropane to form 2-(3,4-dimethylphenoxy)propanol. This intermediate is then reacted with N-methylpiperidine in the presence of a base to form the final product, 2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been extensively studied for its potential therapeutic uses in multiple sclerosis and other autoimmune diseases. It has been shown to reduce the number of relapses and delay the progression of disability in patients with relapsing-remitting multiple sclerosis. In addition, fingolimod has been investigated for its potential use in the treatment of other autoimmune diseases, such as systemic lupus erythematosus and inflammatory bowel disease.

properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-12-5-6-16(11-13(12)2)21-14(3)17(20)18-15-7-9-19(4)10-8-15/h5-6,11,14-15H,7-10H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBYIUJKLBFZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)NC2CCN(CC2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)propanamide

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